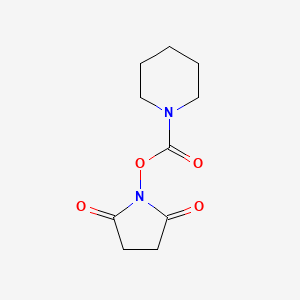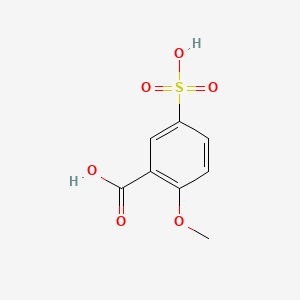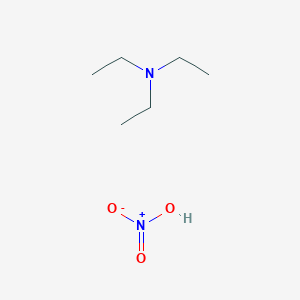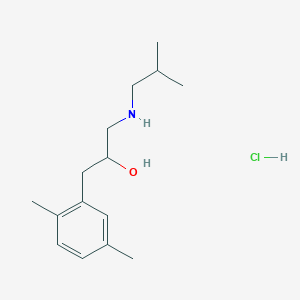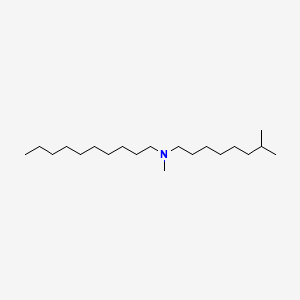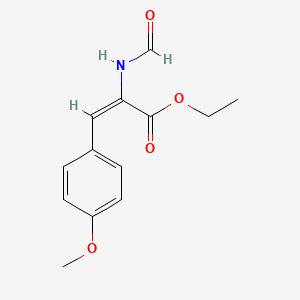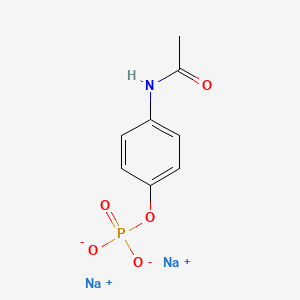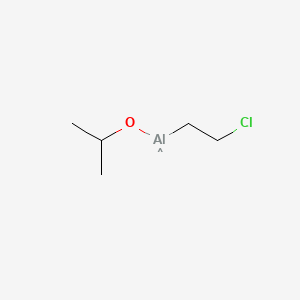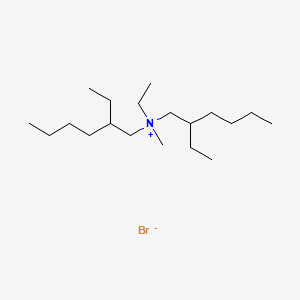
Ethylbis(2-ethylhexyl)methylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C19H42BrN and a molecular weight of 364.44748 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylbis(2-ethylhexyl)methylammonium bromide typically involves the reaction of ethylbis(2-ethylhexyl)methylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethylbis(2-ethylhexyl)methylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate and sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different quaternary ammonium salts .
Aplicaciones Científicas De Investigación
Ethylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium Bromide: Known for its use in biological and industrial applications.
Uniqueness
Ethylbis(2-ethylhexyl)methylammonium bromide is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties. This makes it particularly effective in certain applications where other quaternary ammonium compounds may not perform as well .
Propiedades
Número CAS |
94277-41-5 |
|---|---|
Fórmula molecular |
C19H42BrN |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
ethyl-bis(2-ethylhexyl)-methylazanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-7-12-14-18(9-3)16-20(6,11-5)17-19(10-4)15-13-8-2;/h18-19H,7-17H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
XEMCPIMRPJPXEK-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](C)(CC)CC(CC)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
